molecular formula C19H19Cl2N3OS2 B4578928 2-[(2,6-dichlorobenzyl)thio]-3-ethyl-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one

2-[(2,6-dichlorobenzyl)thio]-3-ethyl-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B4578928
M. Wt: 440.4 g/mol
InChI Key: KLLHWSCRNDWOBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, to which our compound of interest belongs, has been reported to be streamlined through a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide. This method highlights a green approach, emphasizing step economy, reduced catalyst loading, and easy purification (Shi et al., 2018). Additionally, a base-catalyzed reaction of nucleophilic reagents with carbodiimides has been utilized for synthesizing derivatives of the tetrahydropyrido thieno pyrimidinone framework, fully characterized by analytical and spectroscopic techniques (Chen & Liu, 2019).

Molecular Structure Analysis

Crystal structure determination of tetrahydropyrido thieno pyrimidinone derivatives has provided insights into the influence of structural modifications on overall molecular geometry and conformation. These studies revealed 3D supramolecular architectures formed by self-assembly via stacking interactions and various hydrogen bonds (Chen & Liu, 2019).

Chemical Reactions and Properties

The compound's thieno[2,3-d]pyrimidin-4(3H)-one core is reactive towards condensation with aromatic aldehydes and furfural in the presence of NaOH, leading to the synthesis of 2,3-dimethyl- and 2,3-tri-, tetra-, and pentamethylene-substituted derivatives (Elmuradov et al., 2011).

Scientific Research Applications

Synthesis and Reactivity

  • The compound, when reacted with benzoyl isothiocyanate and intramolecularly cyclized, produces 9(10)-thioxopyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones. Alkylation with alkyl dichlorides leads to the formation of new pentacyclic systems: furo(thieno)[3,2-d][1,3]thiazolo[3,2-a]pyrimidin-7(8)-ones and furo(thieno)[3′,2′:4,5]pyrimido[2,1-b][1,3]thiazin-7(8)-ones, indicating the compound's utility in synthesizing complex heterocyclic systems (Sirakanyan et al., 2015).

Biological Activities

  • Some derivatives of this compound exhibited promising antimicrobial activities against Staphylococcus aureus, indicating potential for use in developing new antimicrobial agents (Sirakanyan et al., 2015).
  • Another study synthesized derivatives and found that some exhibited anti-inflammatory, central nervous system depressant, and antimicrobial activities, suggesting their potential for pharmaceutical applications (Ashalatha et al., 2007).
  • A different set of derivatives displayed good antimicrobial activities, comparable to standard drugs like streptomycin and fusidic acid, highlighting their potential as antimicrobial agents (Sabry et al., 2013).

Potential as Antitumor Agents

  • Some synthesized compounds of this class showed antitumor activity, indicating their potential in cancer treatment (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

5-[(2,6-dichlorophenyl)methylsulfanyl]-4-ethyl-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3OS2/c1-3-24-18(25)16-11-7-8-23(2)9-15(11)27-17(16)22-19(24)26-10-12-13(20)5-4-6-14(12)21/h4-6H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLHWSCRNDWOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC3=C(C=CC=C3Cl)Cl)SC4=C2CCN(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-dichlorobenzyl)sulfanyl]-3-ethyl-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2,6-dichlorobenzyl)thio]-3-ethyl-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
2-[(2,6-dichlorobenzyl)thio]-3-ethyl-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
2-[(2,6-dichlorobenzyl)thio]-3-ethyl-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
2-[(2,6-dichlorobenzyl)thio]-3-ethyl-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2-[(2,6-dichlorobenzyl)thio]-3-ethyl-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-[(2,6-dichlorobenzyl)thio]-3-ethyl-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one

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